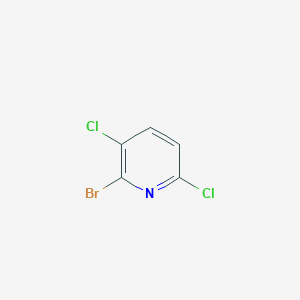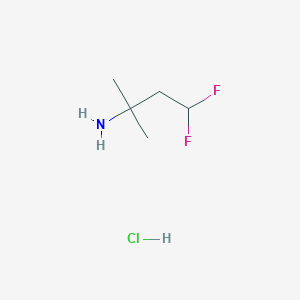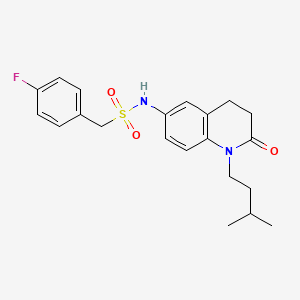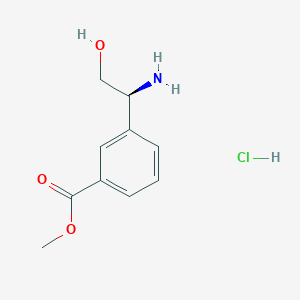
2-chloro-N-(2,5-dichlorophenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2,5-dichlorophenyl)propanamide is a useful research compound. Its molecular formula is C9H8Cl3NO and its molecular weight is 252.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Non-Linear Optical Material Properties
- Organic Non-Linear Optical Material : N-(2-chlorophenyl)-(1-propanamide), a variant of 2-chloro-N-(2,5-dichlorophenyl)propanamide, has been synthesized and characterized for its potential in electro-optic and non-linear optical applications. Its crystal growth and properties were extensively studied, revealing promising attributes for optical uses (Prabhu et al., 2000), (Prabhu et al., 2001).
Environmental Impact Studies
- Movement and Retention in Wetlands : A study focused on the environmental impact of propanil N-(3,4-dichlorophenyl)propanamide, a closely related compound, in Sri Lanka's paddy-riverine wetland system. It explored the concentration of propanil in various environmental components, including soil, water, and plant tissues, providing insights into its environmental behavior and potential impacts (Perera et al., 1999).
Crystal and Structural Studies
- Crystal Structure Analysis : Investigations into the structural and dielectric properties of N-(2 chlorophenyl)-(1-propanamide) crystals were conducted, offering insights into its physical characteristics and potential applications in materials science (Srinivasan et al., 2006).
Photocatalytic Degradation Studies
- Degradation of Anilides : The photocatalytic degradation of N-(3,4-dichlorophenyl)propanamide (Propanil) was studied, providing valuable information on the chemical breakdown of such compounds under specific conditions (Sturini et al., 1997).
Antimicrobial and Antinociceptive Properties
- Antibacterial and Antimycotic Activity : Various substituted propanamide derivatives have been synthesized and tested for their antibacterial and antifungal properties. These studies expand the understanding of the chemical's potential applications in the medical field (Baranovskyi et al., 2018), (Önkol et al., 2004).
Medicinal Chemistry Research
- Potential COVID-19 Inhibitors : A study investigated 2-chloro-N-(p-tolyl)propanamide for potential medicinal use against COVID-19. The research included molecular docking and quantum chemical analysis, highlighting the compound's potential in drug development (Pandey et al., 2020).
Agricultural Applications
- Herbicide Activity and Interaction : Research on N-(3,4-dichlorophenyl)propanamide's interaction with other pesticides in agricultural settings offers insights into its use as a herbicide and its environmental interactions (Khodayari et al., 1986), (Wills & Street, 1988).
Mécanisme D'action
Safety and Hazards
This compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .
Orientations Futures
The future directions for the use of 2-chloro-N-(2,5-dichlorophenyl)propanamide are not specified in the search results. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions. Further applications would depend on the results of ongoing research.
Propriétés
IUPAC Name |
2-chloro-N-(2,5-dichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl3NO/c1-5(10)9(14)13-8-4-6(11)2-3-7(8)12/h2-5H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COULVMXYHFANBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=CC(=C1)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-acetyl-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B3007145.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)

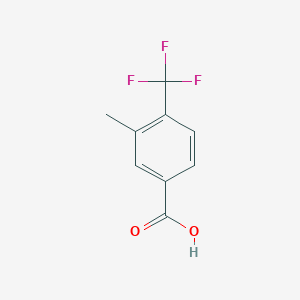
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B3007156.png)
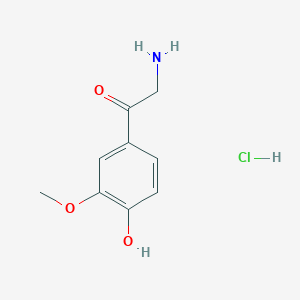
methanone](/img/structure/B3007159.png)
![2-[(cyanomethyl)sulfanyl]-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]acetamide](/img/structure/B3007161.png)
